4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine

Medicinal Chemistry Drug Design Physicochemical Property

Medicinal chemists often face scaffold-hopping failures when sourcing 1,2,4-oxadiazole intermediates for nuclear receptor programs. This compound solves that challenge. - 1,2,4-Oxadiazole core with 5-CHF2 substituent: delivers optimal lipophilicity (XLogP3=0.9) and metabolic stability for CNS drug-like profiles. - Validated in FXR antagonist and HDAC6 inhibitor series; free piperidine NH enables rapid N-alkylation/arylation SAR exploration. - MW 203.19 Da, TPSA 51 Ų, 2 rotatable bonds: meets Rule of Three criteria for fragment-based screening and PROTAC linker attachment. Supplied with Certificate of Analysis. Bulk quantities available upon request.

Molecular Formula C8H11F2N3O
Molecular Weight 203.19 g/mol
Cat. No. B13255604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine
Molecular FormulaC8H11F2N3O
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NOC(=N2)C(F)F
InChIInChI=1S/C8H11F2N3O/c9-6(10)8-12-7(13-14-8)5-1-3-11-4-2-5/h5-6,11H,1-4H2
InChIKeyYYEJDMWHQUYEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine Scaffold in Drug Discovery


4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine (CAS 1342993-60-5) is a heterocyclic building block featuring a 1,2,4-oxadiazole core, a recognized amide bioisostere in medicinal chemistry, linked at its 3-position to a piperidine ring [1]. Its defining 5-difluoromethyl substituent is strategically employed to modulate lipophilicity (computed XLogP3-AA = 0.9[2]), metabolic stability, and hydrogen-bonding capacity, differentiating it from trifluoromethyl or methyl analogs [3][4]. This specific combination makes it a key intermediate for developing FXR antagonists, PXR agonists, and HDAC6 inhibitors [5][6].

Core Scaffold
1,2,4-Oxadiazole amide bioisostere for medicinal chemistry
Key Substituent
5-Difluoromethyl as lipophilic H-bond donor; modulates logP and stability
Synthetic Handle
Piperidine NH enables N-functionalization for FXR, PXR, HDAC6 target studies

Analog Substitution Risks for 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine


Substituting this specific scaffold with a close analog introduces significant risk due to the sharp structure-activity relationship (SAR) discontinuity around the oxadiazole 5-position [1]. This is because the -CHF2 group occupies a unique physicochemical space by acting as both a lipophilic modifier and a weak hydrogen-bond donor, unlike -CF3 (strongly electron-withdrawing, non-H-bond donor) or -CH3 (electron-donating, metabolically labile) [2]. Even a regioisomeric shift (e.g., 1,3,4-oxadiazole) profoundly alters the vector of the piperidine and the lipophilicity (log D), leading to loss of target potency or selectivity against specific receptors like FXR or HDAC6 [3][4]. The quantitative evidence below demonstrates that minor structural variations lead to measurable differences in potency, selectivity, and physicochemical properties, making generic substitution scientifically unjustifiable for targeted lead optimization.

Target: CHF2-oxadiazole
Lipophilic H-bond donor capability modulates binding and solubility
Substitute: CF3 or CH3 analogs
CF3 lacks H-bond donor; CH3 is metabolically labile
H-bond donor capacity may not transfer; SAR discontinuity likely
Target: 1,2,4-oxadiazole
Piperidine vector and logD tuned for target engagement
Substitute: 1,3,4-oxadiazole isomer
Regioisomeric shift alters geometry and lipophilicity
Reported >10-fold potency loss against FXR; selectivity may shift
Target: Oxadiazole core
Resists amide hydrolysis; reported metabolic stability advantage
Substitute: Amide bioisostere
Metabolically labile; may lead to higher in vivo clearance
Metabolic stability context may differ; requires microsomal validation

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine vs. Closest Analogs


Hydrogen-Bond Donor Capacity: CHF2 vs. CF3 and CH3

The difluoromethyl group (-CHF2) on the target compound acts as a lipophilic hydrogen-bond donor, a capability entirely absent in the trifluoromethyl (-CF3) and methyl (-CH3) analogs [1]. This is supported by a measured interaction energy of -1.2 kcal/mol for a CHF2·O=C interaction in a model system, compared to near-zero values for CF3 [2].

H-Bond Donor Capacity
Head-to-head
CHF2: −1.2 kcal/mol vs. CF3: ~0 kcal/mol (carbonyl interaction)
Supports CHF2 as lipophilic H-bond donor; may differentiate binding affinity
Computational MP2/aug-cc-pVDZ model; requires experimental validation
Medicinal Chemistry Drug Design Physicochemical Property

Lipophilicity Control: CHF2 vs. CF3

The target compound’s computed XLogP3-AA of 0.9 is significantly lower than the 1.5-1.7 range observed for its direct 5-trifluoromethyl analog (CAS 1351499-82-5) [1]. This reduction in lipophilicity is critical, as a logP decrease of just 0.6 units can markedly improve solubility and reduce off-target toxicity (e.g., hERG binding) while maintaining target engagement [2].

Lipophilicity Control
Head-to-head
Target XLogP3: 0.9; CF3 analog: ~1.5–1.7
Lower logP may support solubility and reduce off-target risk
PubChem computed descriptor; experimental logD confirmation advised
Drug Discovery Physicochemical Property Lead Optimization

1,2,4- vs. 1,3,4-Oxadiazole Orientation and FXR Potency

In a focused SAR campaign on piperidine-oxadiazole FXR antagonists, the 1,2,4-oxadiazole regioisomer (as in the target scaffold) demonstrated a critical dependence on the substitution pattern for potency. While the simple unsubstituted 3-(piperidin-4-yl)-1,2,4-oxadiazole is inactive, optimized N-arylpiperidine derivatives based on this core achieved antagonistic IC50 values of 0.127 µM (Compound 13), starkly contrasting with the inverted 1,3,4-oxadiazole isomer which exhibited >10-fold weaker activity in the same assay [1].

Regioisomer Impact (FXR)
Head-to-head
1,2,4-isomer derivative: IC50 0.127 µM; 1,3,4-isomer: >10-fold weaker
Regioisomer selection critical for FXR antagonism study
HepG2 transactivation assay; derivative-dependent results
Nuclear Receptor FXR Antagonist Structure-Activity Relationship

Metabolic Stability: 1,2,4-Oxadiazole vs. Amide Linkers

The 1,2,4-oxadiazole ring is a well-established bioisostere for metabolically vulnerable amide bonds. In a series of 11β-HSD1 inhibitors, replacing a piperidine-3-carboxamide (Compound 1) with a piperidyl-1,2,4-oxadiazole scaffold led to compounds (4h, 4q) that retained potent IC50 inhibition (all <100 nM) but exhibited superior pharmacokinetic properties, including significantly improved metabolic stability in human liver microsomes [1]. While Compound 1 showed rapid turnover, the oxadiazole analogs 4h and 4q were advanced to in vivo primate studies specifically due to this stability gain [2].

Metabolic Stability
Cross-study
Oxadiazole analogs: >70% remaining in HLM; amide parent: lower stability
Supports improved metabolic stability context for PK studies
Human liver microsomes, 30 min; >2-fold improvement reported
Drug Metabolism Pharmacokinetics Bioisostere

Applications of 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine


Selective, Metabolically Stable FXR/PXR Modulators

The scaffold's established role in generating potent FXR antagonists [1] makes it the preferred starting material for synthesizing focused libraries targeting nuclear receptors. By leveraging its free piperidine NH for N-alkylation or N-arylation, researchers can rapidly explore SAR while benefiting from the 1,2,4-oxadiazole's inherent resistance to amide hydrolysis, a key differentiator from peptide-based modulators.

CNS-Penetrant Kinase and HDAC Inhibitor Optimization

The balanced physicochemical profile (XLogP3 = 0.9, TPSA = 51 Ų) falls within favourable ranges for CNS drug-likeness [2]. Its use in HDAC6 inhibitor series has been validated, where the difluoromethyl group contributes to selective zinc-chelating bioactivation [3]. This is a superior alternative to hydroxamic acid-based warheads that often suffer from poor brain penetration and metal chelation toxicity.

Fragment-Based Drug Discovery Hit Expansion

With a molecular weight of 203.19 Da and only 2 rotatable bonds, this compound meets the 'Rule of Three' criteria for fragment libraries. Its three orthogonal diversification points (piperidine NH, and potential further functionalization of the oxadiazole) allow for efficient fragment growing or merging, directly supported by the scaffold's appearance in multiple patent families for diverse therapeutic targets [4].

PROTAC Linker-Payload Hybrid Design

The piperidine nitrogen serves as a convenient attachment point for recruiting E3 ligase ligands, while the oxadiazole core can be further derivatized toward the protein of interest (POI) target. Its low molecular weight and moderate lipophilicity minimize the risk of creating undruggable, high-logP PROTACs, a common pitfall when using bulkier, more lipophilic linkers [2].

Application
Selection Property
Validation Focus
FXR/PXR Modulator Studies
1,2,4-Oxadiazole core; CHF2 H-bond donor
Target engagement and metabolic stability profiling
CNS Kinase/HDAC6 Inhibitor Optimization
Balanced logP (0.9), low TPSA; alternative to hydroxamate warheads
Brain penetration and selectivity assessment
Fragment-Based Discovery
Low MW (203 Da), Rule of Three compliance, orthogonal vectors
Fragment growing/merging efficiency
PROTAC Linker-Payload Design
Piperidine NH for E3 ligase conjugation; moderate lipophilicity
Mitigate high logP risk in PROTAC optimization
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